molecular formula C11H10N2O B15116562 N-methylisoquinoline-1-carboxamide

N-methylisoquinoline-1-carboxamide

Cat. No.: B15116562
M. Wt: 186.21 g/mol
InChI Key: FJDABYVERPHCOK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylisoquinoline-1-carboxamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with methylamine and a carboxylating agent under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the amide bond .

Another method involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives. This is followed by methylation and subsequent amidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents, along with precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methylisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-1-carboxamide: Similar in structure but lacks the methyl group on the nitrogen atom.

    N-methylquinoline-1-carboxamide: Similar but with a quinoline core instead of an isoquinoline core.

    N-methylisoquinoline-1-carboxylic acid: The oxidized form of N-methylisoquinoline-1-carboxamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key inflammatory pathways makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-methylisoquinoline-1-carboxamide

InChI

InChI=1S/C11H10N2O/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10/h2-7H,1H3,(H,12,14)

InChI Key

FJDABYVERPHCOK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC2=CC=CC=C21

Origin of Product

United States

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